molecular formula C7H17ClN4O2 B3021868 2-Amino-6-guanidinohexanoic acid hydrochloride CAS No. 62414-64-6

2-Amino-6-guanidinohexanoic acid hydrochloride

Cat. No.: B3021868
CAS No.: 62414-64-6
M. Wt: 224.69 g/mol
InChI Key: YMKBVNVCKUYUDM-UHFFFAOYSA-N
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Description

2-Amino-6-guanidinohexanoic acid hydrochloride, also known as L-Homoarginine hydrochloride, is a derivative of the amino acid arginine. It is characterized by the presence of a guanidino group attached to the sixth carbon of the hexanoic acid chain. This compound is often used in biochemical and physiological research due to its unique properties and interactions with various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the guanidination of lysine. One common method includes the reaction of lysine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-guanidinohexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino derivatives, and substituted guanidino compounds .

Comparison with Similar Compounds

2-Amino-6-guanidinohexanoic acid hydrochloride can be compared with other similar compounds such as:

    L-Arginine: Both compounds contain a guanidino group, but L-Arginine has a shorter carbon chain.

    L-Citrulline: This compound is a precursor to L-Arginine and plays a role in the urea cycle.

    L-Lysine: Similar to this compound, L-Lysine has a long carbon chain but lacks the guanidino group.

The uniqueness of this compound lies in its ability to mimic arginine while providing additional functional groups for biochemical studies, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBVNVCKUYUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388973
Record name 2-Amino-6-guanidinohexanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-01-8, 62414-64-6
Record name L-(+)-Homoarginine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1483-01-8
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Record name 2-Amino-6-guanidinohexanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-homoarginine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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